3-(Oxiran-2-ylmethyl)oxetan-3-ol
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Overview
Description
3-(Oxiran-2-ylmethyl)oxetan-3-ol is a chemical compound characterized by the presence of both an oxirane (epoxide) and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing reactions . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3-(Oxiran-2-ylmethyl)oxetan-3-ol may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Oxiran-2-ylmethyl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane and oxirane derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxetane and oxirane derivatives, diols, and other functionalized compounds .
Scientific Research Applications
3-(Oxiran-2-ylmethyl)oxetan-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-(Oxiran-2-ylmethyl)oxetan-3-ol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The oxirane and oxetane rings can also participate in covalent bonding with nucleophilic sites in biomolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar in structure but lacks the oxirane ring.
Oxetane, 3-ethyl-3-[(2-oxiranylmethoxy)methyl]-: Contains both oxetane and oxirane rings but with different substituents.
Properties
IUPAC Name |
3-(oxiran-2-ylmethyl)oxetan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(3-8-4-6)1-5-2-9-5/h5,7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGWHDSFCZOWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2(COC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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